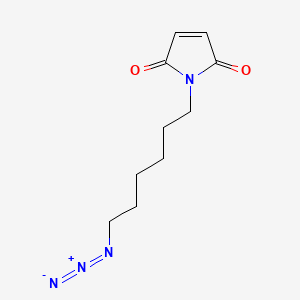

1-(6-Azidohexyl)-1H-pyrrole-2,5-dione

Description

BenchChem offers high-quality 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

1010386-65-8 |

|---|---|

Formule moléculaire |

C10H14N4O2 |

Poids moléculaire |

222.24 g/mol |

Nom IUPAC |

1-(6-azidohexyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C10H14N4O2/c11-13-12-7-3-1-2-4-8-14-9(15)5-6-10(14)16/h5-6H,1-4,7-8H2 |

Clé InChI |

MPCNERILHIJENI-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=O)N(C1=O)CCCCCCN=[N+]=[N-] |

Origine du produit |

United States |

Foundational & Exploratory

1-(6-Azidohexyl)-1H-pyrrole-2,5-dione: Technical Guide to Structure, Properties, and Bioconjugation Workflows

Executive Summary

In the rapidly evolving landscape of bioconjugation, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs), the selection of an optimal crosslinker dictates the stability, solubility, and efficacy of the final construct. 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione , commonly referred to as Azido-C6-Maleimide , is a premier heterobifunctional crosslinker. By bridging highly specific thiol-reactive chemistry with bioorthogonal click chemistry, this molecule enables precise, site-directed modular assembly of complex biomacromolecules [1].

Unlike its polyethylene glycol (PEG) counterparts, the aliphatic hexyl (C6) spacer provides distinct hydrophobic properties. This guide provides an in-depth mechanistic analysis and field-proven protocols for utilizing Azido-C6-Maleimide in advanced research and drug development.

Chemical Architecture & Mechanistic Properties

The utility of 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione stems from its three distinct structural modules, each engineered for a specific chemical purpose.

I. The Maleimide Moiety (1H-pyrrole-2,5-dione)

The maleimide group is an electrophilic Michael acceptor that reacts with nucleophilic sulfhydryls (thiols), such as the side chain of cysteine residues.

-

Causality in pH Selection: The reaction is highly specific to thiols at a pH range of 6.5 to 7.5. At pH > 8.0, unprotonated primary amines (e.g., lysine side chains) become sufficiently nucleophilic to compete for the maleimide, leading to off-target crosslinking [2].

-

Linkage Stability: The resulting thioether bond is generally stable under physiological conditions. However, to prevent retro-Michael addition (where the bond reverses in the presence of competing blood thiols like glutathione), researchers often induce intentional ring-opening hydrolysis of the succinimide intermediate, rendering the bond permanently irreversible.

II. The Hexyl Spacer (C6)

The 6-carbon aliphatic chain serves as a rigid, hydrophobic spacer (~8.5 Å in length).

-

Causality in Spacer Choice: While PEG spacers are chosen to increase aqueous solubility and hydrodynamic radius, a C6 spacer is deliberately selected when lipophilicity is required. In ADC development, a hydrophobic linker can help bury the payload within the antibody's hydrophobic pockets, preventing premature immune clearance. Furthermore, upon intracellular cleavage, the lipophilic C6 tag can enhance the membrane permeability of the released payload, increasing its bystander killing effect in solid tumors[3].

III. The Azide Moiety (-N3)

The terminal azide is a versatile, bioorthogonal handle that remains completely inert toward native biological functional groups (amines, carboxyls, hydroxyls). It reacts exclusively with alkynes via "Click Chemistry":

-

CuAAC: Copper-catalyzed Azide-Alkyne Cycloaddition forms a 1,4-disubstituted triazole.

-

SPAAC: Strain-Promoted Azide-Alkyne Cycloaddition utilizes strained cycloalkynes (e.g., DBCO, BCN) to drive the reaction without cytotoxic copper catalysts, making it the gold standard for in vivo and live-cell applications.

Structural modularity and functional properties of 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione.

Physicochemical Properties & Quantitative Data

To ensure reproducible experimental design, the physical constraints of the molecule must be respected. Due to the lack of PEGylation, this reagent has poor aqueous solubility and must be reconstituted in an anhydrous organic solvent prior to introduction into aqueous biological buffers.

| Property | Value |

| IUPAC Name | 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione |

| Common Synonyms | Azido-C6-Maleimide, N-(6-Azidohexyl)maleimide |

| Molecular Formula | C₁₀H₁₄N₄O₂ |

| Molecular Weight | 222.25 g/mol |

| Spacer Type & Length | Aliphatic Hexyl (C6), ~8.5 Å |

| Reactive Groups | Maleimide (Thiol-reactive), Azide (Alkyne-reactive) |

| Solubility | Soluble in DMSO, DMF, DCM. Poorly soluble in water. |

| Storage Conditions | -20°C, desiccated, protect from light |

Application Workflows: Bioconjugation & Click Chemistry

The following protocols represent a self-validating system for generating a stable bioconjugate. The workflow is split into two phases: site-specific thiol functionalization, followed by strain-promoted click chemistry (SPAAC).

Protocol 1: Site-Specific Thiol Conjugation (Maleimide Addition)

Rationale: Proteins must have free, reduced cysteines. Disulfide bonds must be reduced prior to conjugation. Expert Insight: Use TCEP (Tris(2-carboxyethyl)phosphine) rather than DTT or BME for reduction. DTT contains free thiols that will aggressively consume the maleimide reagent. While TCEP lacks thiols, large molar excesses can still interact with maleimides; thus, TCEP should be used at near-stoichiometric levels or removed via desalting prior to crosslinker addition.

Step-by-Step Methodology:

-

Protein Preparation: Prepare the target protein at 1-5 mg/mL in a degassed conjugation buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2). EDTA is critical to chelate trace metals that catalyze thiol oxidation.

-

Reduction: Add 2-5 molar equivalents of TCEP. Incubate for 30 minutes at room temperature.

-

Reagent Preparation: Dissolve Azido-C6-Maleimide in anhydrous DMSO to a concentration of 10-20 mM. Note: Ensure the DMSO is anhydrous; moisture will degrade the maleimide over time.

-

Conjugation: Add the Azido-C6-Maleimide to the protein solution at a 5-10 molar excess. Ensure the final concentration of DMSO in the reaction mixture does not exceed 5-10% (v/v) to prevent protein denaturation.

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

Quenching & Purification: Quench unreacted maleimide by adding a 10-fold excess of L-cysteine or DTT for 15 minutes. Purify the azide-functionalized protein using Size Exclusion Chromatography (SEC) or a desalting column (e.g., PD-10) equilibrated in PBS.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Rationale: The azide-functionalized protein is now ready to be conjugated to any payload (fluorophore, drug, or oligonucleotide) bearing a strained alkyne (e.g., DBCO). SPAAC is utilized here to avoid copper toxicity, which can induce reactive oxygen species (ROS) and degrade the protein [1].

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve the DBCO-functionalized payload in DMSO or water (depending on payload solubility).

-

Click Reaction: Add the DBCO-payload to the purified azide-protein at a 2-5 molar excess.

-

Incubation: Incubate at room temperature for 2 to 12 hours. SPAAC kinetics are slower than CuAAC, so reaction progress should be monitored via LC-MS or SDS-PAGE [2].

-

Final Isolation: Remove unreacted DBCO-payload via SEC, dialysis, or affinity chromatography to yield the highly pure, triazole-linked final bioconjugate.

Two-step bioconjugation workflow utilizing thiol-maleimide addition and SPAAC click chemistry.

References

-

Wang, L., et al. "General and robust covalently linked graphene oxide affinity grids for high-resolution cryo-EM." Proceedings of the National Academy of Sciences 117.44 (2020). URL:[Link]

-

BiopharmaIQ. "Antibody Drug Conjugates Company List - Biopharma PEG Scientific Inc." BiopharmaIQ Directory. URL:[Link]

Introduction: The Power of Dual-Reactivity in Bioconjugation

An In-depth Technical Guide to the Application and Sourcing of N-(6-Azidohexyl)maleimide (CAS 1010386-65-8)

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the ability to create precise, stable, and functional linkages between biomolecules and payloads is paramount. Heterobifunctional crosslinkers are the cornerstone of this field, enabling the construction of complex architectures like antibody-drug conjugates (ADCs), PROTACs, and advanced diagnostic probes.[1][2] N-(6-Azidohexyl)maleimide (CAS 1010386-65-8) has emerged as a particularly powerful tool in this domain. It possesses two distinct reactive moieties—a maleimide group and an azide group—separated by a hexyl spacer. This unique structure allows for a sequential, two-step conjugation strategy, offering high degrees of control and specificity.

The maleimide group exhibits remarkable selectivity for thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins and peptides, reacting under mild physiological conditions to form a stable thioether bond.[1] The azide group, conversely, is a key component of "click chemistry," a class of reactions known for their high efficiency, bioorthogonality, and reliability.[3] This guide provides a comprehensive technical overview of N-(6-Azidohexyl)maleimide, covering its core chemical principles, criteria for supplier selection, detailed experimental protocols, and the fundamental logic behind its application in advanced bioconjugation workflows.

Section 1: The Chemistry of a Versatile Crosslinker

Understanding the distinct reactivity of each functional group is critical to harnessing the full potential of N-(6-Azidohexyl)maleimide.

The Maleimide Moiety: Thiol-Specific Conjugation

The reaction between a maleimide and a thiol is a classic Michael addition, where the nucleophilic thiol attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring.[4][5] This process results in the formation of a highly stable thiosuccinimide linkage.[4]

Key Reaction Considerations:

-

pH Dependence: The reaction is most efficient in the pH range of 6.5-7.5.[4] Below pH 6.5, the reaction rate slows considerably as the thiol group is predominantly protonated. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, opening the ring to form a non-reactive maleamic acid derivative.[4][6] Additionally, at higher pH, the potential for reaction with amines (e.g., lysine residues) increases, reducing specificity.

-

Thiol Availability: In proteins, cysteine residues often form disulfide bonds which do not react with maleimides.[7][8] Therefore, a reduction step using reagents like TCEP (tris(2-carboxyethyl)phosphine) is often necessary to liberate free thiols for conjugation.[7]

-

Stability of the Linkage: While generally stable, the resulting thioether bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the cellular cytoplasm. For applications requiring high in-vivo stability, this potential liability must be considered. Research has shown that modifications to the succinimide ring can "lock" the linkage and prevent this reversal.

Caption: Structure of N-(6-Azidohexyl)maleimide.

The Azide Moiety: Gateway to Click Chemistry

The terminal azide group makes N-(6-Azidohexyl)maleimide an ideal partner for click chemistry reactions, which are prized for their modularity and high yields under simple conditions.[3][4]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, involving the cycloaddition of an azide and a terminal alkyne.[9][10] It is exceptionally efficient but requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate).[11][12] Ligands such as TBTA or THPTA are often used to stabilize the copper(I) and improve reaction reliability.[11][12] The reaction is highly specific, forming a stable 1,4-disubstituted 1,2,3-triazole ring.[10]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the potential cytotoxicity of a copper catalyst is a concern (e.g., live-cell imaging), SPAAC offers a powerful alternative. This reaction uses a strained cyclooctyne, such as DBCO or BCN, which reacts directly with the azide without the need for a metal catalyst.[1][3] While the kinetics may be slower than CuAAC, the bioorthogonality is unparalleled.[13]

Section 2: Supplier Selection and Qualification

Sourcing high-quality reagents is a critical, yet often overlooked, aspect of successful research. The purity and consistency of your N-(6-Azidohexyl)maleimide will directly impact the efficiency and reproducibility of your conjugation experiments.

Data-Driven Supplier Evaluation

When selecting a supplier, researchers should demand comprehensive data to validate the quality of the product. The following table outlines key criteria for a rigorous evaluation.

| Criterion | Importance | Why It Matters | What to Look For |

| Purity (≥95%) | Critical | Impurities can lead to side reactions, lower conjugation yields, and complicate the purification of the final product. | A Certificate of Analysis (CoA) with purity confirmed by HPLC and/or NMR. |

| Identity Confirmation | Critical | Ensures you have the correct molecule. | ¹H NMR and Mass Spectrometry (MS) data consistent with the expected structure. |

| Solubility Data | High | Informs how to properly prepare stock solutions for reproducible experiments. | Stated solubility in common laboratory solvents like DMSO or DMF.[14] |

| Storage Conditions | High | Improper storage can lead to degradation of the reactive maleimide group. | Clear recommendations, typically -20°C and protection from moisture and light.[14] |

| Batch-to-Batch Consistency | High | Essential for long-term studies and ensuring that results are comparable over time. | A supplier with robust quality control systems and a willingness to provide data for different lots. |

| Technical Support | Medium | Access to scientific staff can be invaluable for troubleshooting complex conjugation problems. | A supplier with a dedicated and knowledgeable technical support team. |

| Packaging | Medium | Reagents should be packaged under an inert atmosphere (e.g., argon) to prevent degradation during shipping and storage. | Product shipped in sealed vials, often under an inert gas. |

A non-exhaustive list of reputable chemical suppliers that may carry this or similar crosslinkers includes MilliporeSigma (formerly Sigma-Aldrich), Thermo Fisher Scientific, BroadPharm, and TCI Chemicals. Direct verification of stock for CAS 1010386-65-8 with the chosen supplier is always necessary.

Section 3: Core Application: A Two-Step Protein Labeling Protocol

The primary utility of N-(6-Azidohexyl)maleimide is in a sequential two-step labeling workflow. This approach allows for the purification of the intermediate biomolecule after the first reaction, ensuring that the subsequent click reaction proceeds cleanly with a well-defined substrate.

The following protocol is a generalized workflow for labeling a thiol-containing protein (e.g., an antibody with reduced interchain disulfides) first with the maleimide linker, followed by clicking on an alkyne-functionalized payload (e.g., a fluorescent dye).

Caption: Two-step bioconjugation workflow.

Detailed Experimental Protocol

Part A: Thiol-Maleimide Conjugation

-

Buffer Preparation: Prepare a conjugation buffer, such as phosphate-buffered saline (PBS) containing EDTA (e.g., 1-5 mM), adjusted to pH 7.0-7.4. Degas the buffer thoroughly by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.

-

Rationale: Degassing removes dissolved oxygen, which can re-oxidize free thiols to disulfides.[7] EDTA chelates trace metals that can also catalyze thiol oxidation.

-

-

Protein Preparation: If your protein's target cysteines are in disulfide bonds, they must be reduced. Dissolve the protein (e.g., at 1-10 mg/mL) in the degassed buffer. Add a 10- to 20-fold molar excess of a disulfide-reducing agent like TCEP. Incubate for 30-60 minutes at room temperature.

-

Rationale: TCEP is used as it is stable, odorless, and does not contain a thiol group itself, thus avoiding competition with the protein for the maleimide reagent.

-

-

Maleimide Reagent Preparation: Immediately before use, dissolve N-(6-Azidohexyl)maleimide in an anhydrous, water-miscible solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[7]

-

Rationale: The maleimide group is susceptible to hydrolysis in aqueous solutions; preparing the stock in an anhydrous solvent and using it immediately minimizes degradation.[4]

-

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the reduced protein solution.[4] Add the maleimide dropwise while gently stirring or vortexing. Flush the headspace of the reaction vial with inert gas, seal, and incubate for 1-2 hours at room temperature or 4°C overnight.

-

Rationale: A molar excess of the maleimide reagent drives the reaction to completion. The optimal reaction time and temperature may need to be determined empirically.

-

-

Purification: Remove excess, unreacted maleimide reagent using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4). This step yields the purified, azide-functionalized protein.

Part B: Copper-Catalyzed Click Reaction (CuAAC)

-

Reagent Preparation:

-

Alkyne-Payload: Prepare a 10 mM stock solution in DMSO.

-

Copper Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.[15]

-

Ligand (THPTA): Prepare a 100 mM stock solution in water.[11][12]

-

Sodium Ascorbate: Prepare a fresh 300 mM stock solution in water immediately before use.[15]

-

Rationale: Sodium ascorbate is easily oxidized by air, so a fresh solution is critical for efficiently reducing Cu(II) to the active Cu(I) state.[16]

-

-

Click Reaction Setup: To your purified azide-functionalized protein, add the alkyne-payload (a 5- to 10-fold molar excess over the protein is a good starting point).

-

Catalyst Addition: In a separate tube, pre-mix the CuSO₄ and THPTA ligand solutions (e.g., at a 1:5 molar ratio) and let them complex for a few minutes.[12] Add this catalyst solution to the protein mixture.

-

Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of reactants will need to be optimized, but typical final concentrations are in the range of 1-5 mM for the catalyst components.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light (especially if using a fluorescent payload).[15]

-

Final Purification: Purify the final conjugate to remove the copper catalyst, excess payload, and other reagents. This can be achieved via dialysis, a desalting column, or HPLC, depending on the scale and requirements of the experiment.

Conclusion

N-(6-Azidohexyl)maleimide is a powerful and versatile heterobifunctional crosslinker that provides researchers with a high degree of control over the bioconjugation process. By enabling a sequential strategy of thiol-specific modification followed by a highly efficient and bioorthogonal click reaction, it facilitates the construction of well-defined and complex biomolecular conjugates. Success in using this reagent hinges on a solid understanding of the underlying chemistry of both its maleimide and azide moieties, the careful selection of a high-purity supplier, and the meticulous execution of validated experimental protocols. This guide serves as a foundational resource for scientists and developers aiming to leverage this potent tool in their research and development endeavors.

References

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Bio-Synthesis Inc. (2022, May 3). Maleimide labeling of thiolated biomolecules. Retrieved from [Link]

-

Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

-

Zou, Y., et al. (2017). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. Retrieved from [Link]

-

Stanzl, E. G., et al. (2013). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. National Center for Biotechnology Information. Retrieved from [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

-

Zhang, L., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ACS Publications. Retrieved from [Link]

-

Click Chemistry Tools. (n.d.). Click Chemistry Protocols. Retrieved from [Link]

-

Interchim. (n.d.). Click chemistry Activators. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 9). The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. Retrieved from [Link]

-

Jones, M. W., et al. (2013). Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis. RSC Publishing. Retrieved from [Link]

-

Sudershan, R., et al. (2015). Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization. ResearchGate. Retrieved from [Link]

-

Organix Inc. (n.d.). Maleimides for Bioconjugation. Retrieved from [Link]

-

Wu, H., et al. (2018). Click Chemistry Conjugations. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Maleimides for Bioconjugation | Reagents & Fast Quote | Organix — Organix Inc. [organixinc.com]

- 3. interchim.fr [interchim.fr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bachem.com [bachem.com]

- 6. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 9. Click Chemistry [organic-chemistry.org]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. confluore.com.cn [confluore.com.cn]

- 13. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. interchim.fr [interchim.fr]

Strategic Spacer Selection in Bioconjugation: A Comparative Analysis of Azido-PEG-Maleimide and Azido-hexyl-Maleimide

Mechanistic Foundations of Heterobifunctional Crosslinkers

In modern bioconjugation, heterobifunctional crosslinkers are the architectural backbone of complex therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Molecules featuring both an azide and a maleimide reactive group allow for highly controlled, orthogonal conjugation.

Mechanistically, the maleimide moiety undergoes a rapid, highly selective Michael addition with reduced sulfhydryls (thiols) at physiological pH (6.5–7.5), forming a stable thioether bond. Subsequently, the azide group serves as a bioorthogonal handle, participating in either Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with cyclooctynes (e.g., DBCO) or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes.

While the reactive termini remain identical, the physicochemical fate of the resulting conjugate is entirely dictated by the spacer connecting them. The choice between a hydrophilic polyethylene glycol (PEG) spacer (e.g., Azido-PEG-Maleimide) and a hydrophobic aliphatic spacer (e.g., Azido-hexyl-Maleimide) fundamentally alters solubility, pharmacokinetics, and cellular permeability[1].

Physicochemical Dichotomy: PEG vs. Aliphatic Spacers

Azido-PEG-Maleimide: The Hydration Shell and Stealth Effect

Azido-PEG-Maleimide incorporates repeating ethylene oxide units (

In ADC development, this hydration shell is critical. Cytotoxic payloads (like MMAE or exatecan) are notoriously hydrophobic. If conjugated via a hydrophobic linker, the resulting ADC is prone to aggregation, leading to rapid clearance by the reticuloendothelial system (RES) and severe hepatotoxicity[2]. By utilizing a PEG spacer, the lipophilicity of the payload is effectively masked. This allows researchers to achieve higher Drug-to-Antibody Ratios (DARs of 4–8) without compromising the conjugate's aqueous solubility or structural stability[3]. Furthermore, PEGylation reduces immunogenicity by sterically shielding conjugated epitopes from immune recognition[4].

Azido-hexyl-Maleimide: Lipophilicity and Membrane Permeability

Conversely, Azido-hexyl-Maleimide utilizes a 6-carbon straight-chain aliphatic spacer. This non-PEG linker is highly hydrophobic and rigid compared to PEG[1].

The causality behind selecting an alkyl spacer lies in its lipid compatibility and compact spatial footprint. While it requires organic co-solvents (like DMSO or DMF) for initial dissolution, its lipophilicity allows it to passively diffuse across phospholipid bilayers. This makes it the premier choice for intracellular crosslinking, live-cell protein labeling, and integration into lipid nanoparticles (LNPs), where a hydrophilic PEG chain would sterically hinder membrane insertion or cellular uptake.

Quantitative Comparative Analysis

To guide experimental design, the structural and pharmacokinetic impacts of these two linkers are summarized below.

| Parameter | Azido-PEG3-Maleimide | Azido-hexyl-Maleimide |

| Spacer Composition | Hydrophilic (Ethylene oxide units) | Hydrophobic (6-Carbon alkyl chain) |

| Molecular Weight | 369.37 g/mol [5] | 222.24 g/mol |

| Aqueous Solubility | Excellent (Directly soluble in buffers) | Poor (Requires |

| Optimal ADC DAR | High (DAR 4–8 achievable)[2] | Low (DAR |

| Plasma Clearance | Slow (Extended half-life via hydration)[2] | Rapid (If payload is also hydrophobic) |

| Membrane Permeability | Impermeable (Extracellular targeting) | Highly Permeable (Intracellular targeting) |

| Linker Flexibility | High (Reduces steric hindrance)[6] | Rigid (Fixed spatial distance) |

Causality in Experimental Design: When to Choose Which?

The decision to use a PEG versus an alkyl spacer must be driven by the biological environment of the target and the physicochemical nature of the payload.

-

Rule of Thumb for ADCs: If your payload is hydrophobic, you must use a PEG spacer to counteract aggregation and maintain a favorable pharmacokinetic profile[2].

-

Rule of Thumb for Live-Cell Assays: If your conjugation target is inside a living cell, you must use an alkyl spacer to bypass the plasma membrane barrier.

Caption: Logical decision matrix for selecting PEG vs. alkyl bioconjugation linkers.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system; you must prove the success of step

Protocol A: ADC Synthesis via Azido-PEG-Maleimide (Extracellular/Aqueous)

Objective: Conjugate a hydrophobic DBCO-modified cytotoxic payload to an IgG1 antibody without inducing aggregation.

Step 1: Antibody Reduction

-

Prepare a 5 mg/mL solution of IgG1 in Conjugation Buffer (PBS, 1 mM EDTA, pH 7.2).

-

Add 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) and incubate at 37°C for 2 hours to selectively reduce interchain disulfides.

-

Self-Validation Check: Perform an Ellman’s Assay (DTNB). The absorbance at 412 nm must confirm ~4 free thiols per antibody. If

, increase TCEP concentration; if

Step 2: Maleimide Conjugation

-

Dissolve Azido-PEG4-Maleimide in pure water (PEG allows solvent-free dissolution).

-

Add 8 molar equivalents of the linker to the reduced antibody. Incubate for 1 hour at room temperature.

-

Quench excess maleimide with 1 mM N-acetylcysteine. Remove unreacted linker via spin desalting columns (e.g., Zeba 40K MWCO).

-

Self-Validation Check: Analyze via Hydrophobic Interaction Chromatography (HIC). The chromatogram should show a distinct shift indicating successful linker attachment.

Step 3: Click Chemistry (SPAAC)

-

Add 6 molar equivalents of DBCO-Payload to the Azide-modified antibody. Incubate overnight at 4°C.

-

Self-Validation Check: Perform Size Exclusion Chromatography (SEC). Because a PEG linker was used, the monomeric ADC peak should remain

. If the High Molecular Weight (HMW) aggregate peak exceeds 5%, the payload hydrophobicity has overwhelmed the PEG hydration shell, necessitating a longer PEG chain (e.g., PEG8)[6].

Caption: Self-validating bioconjugation workflow using Azido-PEG-Maleimide.

Protocol B: Intracellular Thiol Labeling via Azido-hexyl-Maleimide (Intracellular/Lipophilic)

Objective: Label intracellular reactive cysteines in live cells for downstream fluorescence visualization.

Step 1: Live-Cell Incubation

-

Culture HeLa cells to 80% confluency in a 6-well plate.

-

Prepare a 100 mM stock of Azido-hexyl-Maleimide in 100% anhydrous DMSO (insoluble in water).

-

Dilute the stock to 50 µM in pre-warmed culture media (final DMSO concentration 0.05% to avoid cellular toxicity).

-

Incubate cells for 30 minutes at 37°C. The lipophilic hexyl chain drives passive diffusion across the plasma membrane.

Step 2: Cell Lysis and CuAAC Click Chemistry

-

Wash cells 3x with cold PBS to remove extracellular linker. Lyse cells using RIPA buffer.

-

To 100 µg of cell lysate, add the CuAAC reaction mix: 10 µM Alkyne-Fluorophore (e.g., Alkyne-Cy5), 1 mM CuSO4, 1 mM THPTA ligand, and 5 mM Sodium Ascorbate.

-

Incubate for 1 hour at room temperature in the dark.

Step 3: Validation via In-Gel Fluorescence

-

Self-Validation Check: Run the lysate on an SDS-PAGE gel. Do not stain with Coomassie yet. Image the gel directly on a fluorescence scanner (Cy5 channel).

-

Causality Analysis: If no bands appear, the linker failed to cross the membrane (check DMSO stock integrity) or the copper catalyst oxidized (ensure Sodium Ascorbate was freshly prepared). If using a PEG-maleimide control in this assay, the gel will remain blank, proving that PEG prevents intracellular access.

Conclusion

The architectural choice between Azido-PEG-Maleimide and Azido-hexyl-Maleimide is not merely a matter of chemical preference; it is a fundamental determinant of biological outcome. PEG linkers are the undisputed standard for extracellular biotherapeutics like ADCs, offering unparalleled solubility, stealth pharmacokinetics, and the ability to tame hydrophobic payloads. Conversely, the hexyl linker sacrifices aqueous solubility to provide the lipophilicity required for membrane penetration and rigid spatial control. By aligning the physicochemical properties of the spacer with the biological requirements of the assay, researchers can design highly efficient, self-validating bioconjugation workflows.

References

1.5 - Smolecule 2.6 - BenchChem 3.1 - PurePEG 4. 3 - ADC Review 5.2 - MolecularCloud 6.4 - PrecisePEG

Sources

- 1. purepeg.com [purepeg.com]

- 2. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]

- 3. adcreview.com [adcreview.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Buy Azido-PEG3-Maleimide | 1858264-36-4 | >95% [smolecule.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile of 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione: A Comparative Analysis in DMSO and DMF

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-(6-Azidohexyl)-1H-pyrrole-2,5-dione is a heterobifunctional crosslinker integral to advanced bioconjugation strategies, leveraging both maleimide-thiol chemistry and azide-alkyne "click" chemistry.[1][2] The successful implementation of this reagent in drug development and research is critically dependent on its effective dissolution. This guide provides a comprehensive analysis of its solubility in two of the most common aprotic polar solvents used in bioconjugation: Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). We will explore the theoretical and practical considerations for choosing a solvent, provide validated protocols for preparing stock solutions, and detail a systematic methodology for determining maximum solubility.

Introduction: The Critical Role of Solubility in Bioconjugation

1-(6-Azidohexyl)-1H-pyrrole-2,5-dione (Molecular Formula: C₁₀H₁₄N₄O₂, Molecular Weight: 222.24 g/mol ) is a cornerstone reagent for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs).[1][3][4] Its utility stems from its dual reactive ends:

-

A Maleimide Group: This moiety reacts with high specificity and efficiency with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.[1][5]

-

An Azide Group: This functional group is a key participant in bioorthogonal "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or its strain-promoted variants, allowing for the attachment of molecules containing an alkyne.[2]

The efficacy of any conjugation protocol begins with the complete and reproducible solubilization of the crosslinker. Incomplete dissolution leads to inaccurate concentration calculations, wasted reagent, and inconsistent reaction yields. Given that many maleimide-containing reagents have low aqueous solubility, organic solvents like DMSO and DMF are essential for preparing concentrated stock solutions.[5] This guide addresses the practical question of which solvent to choose and how to best work with it.

Comparative Analysis: DMSO vs. DMF as Solubilization Media

Both DMSO and DMF are highly effective polar aprotic solvents capable of dissolving a wide range of organic molecules. While they are often used interchangeably in protocols, their distinct physical properties can influence experimental design and outcomes.[6][7][8]

| Property | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) | Rationale & Impact on Application |

| Polarity | High | High | Both are excellent at disrupting intermolecular forces in the solid-state crosslinker, facilitating dissolution. |

| Boiling Point | 189 °C (372 °F) | 153 °C (307 °F) | DMF is easier to remove under vacuum at lower temperatures, which can be advantageous if solvent removal is required post-reaction.[9] However, the high boiling point of DMSO makes it very stable against evaporation at room temperature. |

| Viscosity (at 25°C) | 1.99 mPa·s | 0.80 mPa·s | DMF's lower viscosity makes it easier to pipette and handle accurately, especially with small volumes. |

| Hygroscopicity | High | Moderate | DMSO readily absorbs water from the atmosphere. This is a critical consideration as water can lead to the hydrolysis of the maleimide ring, rendering the crosslinker inactive. Anhydrous grade solvents are mandatory.[6][7] |

| Safety Profile | Readily penetrates skin, can carry dissolved substances with it. Considered less toxic than DMF. | Classified as a reproductive toxin in some jurisdictions. Requires careful handling in a ventilated fume hood. | Adherence to institutional safety guidelines is paramount. DMSO's ability to act as a carrier necessitates meticulous handling to avoid systemic exposure to the dissolved reagent. |

Expert Insight: For most standard applications where a 10 mM stock solution is prepared and immediately used in a subsequent aqueous reaction buffer, both anhydrous DMSO and anhydrous DMF are excellent choices.[6][7][8] The decision often comes down to laboratory preference, specific downstream processing steps (e.g., solvent removal), or the known stability of other reaction components in one solvent over the other.

Experimental Protocols

Standard Protocol for Preparing a 10 mM Stock Solution

This protocol is the standard, field-proven method for preparing the reagent for immediate use in a conjugation reaction.

Materials:

-

1-(6-Azidohexyl)-1H-pyrrole-2,5-dione

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge

-

Calibrated micropipettes

-

Low-retention microcentrifuge tubes

Procedure:

-

Pre-Reaction Preparation: Allow the vial of 1-(6-azidohexyl)-1H-pyrrole-2,5-dione to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the solid reagent.

-

Weighing (if in bulk): If not pre-weighed, accurately weigh a small amount of the reagent (e.g., 2.22 mg) into a clean, dry microcentrifuge tube.

-

Solvent Addition: To prepare a 10 mM solution from 2.22 mg of the reagent (MW: 222.24 g/mol ), add 1.0 mL of anhydrous DMSO or DMF.

-

Dissolution: Immediately cap the tube and vortex vigorously for 30-60 seconds. A brief pulse in a microcentrifuge can bring all liquid to the bottom of the tube.

-

Visual Inspection: Ensure the solution is clear and free of any visible particulates. If particulates remain, brief sonication (2-5 minutes in a bath sonicator) can be employed.

-

Immediate Use: This stock solution should be prepared immediately before its addition to the reaction mixture.[6] Maleimide groups can lose reactivity over time in solution. Unused stock solution can be stored, tightly sealed, at -20°C for short periods (up to one month), but fresh preparation is always recommended for optimal results.[7]

Workflow for Determining Maximum Solubility

This protocol provides a systematic approach to determine the saturation point of the crosslinker in each solvent, a crucial step for applications requiring higher concentrations.

Caption: Workflow for determining maximum reagent solubility.

Procedure:

-

Setup: Label two sets of microcentrifuge tubes, one for DMSO and one for DMF.

-

Solvent Dispensing: Accurately pipette a fixed volume of anhydrous solvent (e.g., 100 µL) into the first tube of each set.

-

Initial Addition: Add a small, precisely weighed amount of 1-(6-azidohexyl)-1H-pyrrole-2,5-dione (e.g., 0.5 mg) to each tube.

-

Agitation: Vortex the tubes for 2 minutes. If solids persist, place them in a bath sonicator for 5 minutes. Centrifuge briefly to pellet any undissolved material.

-

Observation: Carefully inspect the tube against a dark background.

-

If the solution is completely clear: The compound is fully dissolved. Record the new concentration (e.g., 0.5 mg / 0.1 mL = 5 mg/mL). Proceed to step 6.

-

If undissolved solid remains: The solution is saturated. The maximum solubility is less than the current concentration.

-

-

Titration: Continue adding small, pre-weighed increments of the reagent to the tube that cleared. After each addition, repeat steps 4 and 5.

-

Endpoint Determination: The endpoint is reached when a solid precipitate persists even after vigorous and sustained agitation. The maximum solubility is the last concentration at which the entire solid was successfully dissolved. For example, if the solution was clear at 2.0 mg in 100 µL but a solid remained after adding the next 0.5 mg increment, the maximum solubility is approximately 20 mg/mL.

Trustworthiness & Self-Validation

The provided protocols are designed to be self-validating. The visual clarity of the solution is the primary endpoint. For rigorous quantitative analysis, a sample of the supernatant from a saturated solution can be serially diluted and analyzed via HPLC with a UV detector to determine the precise concentration, validating the visual assessment.

Key Causality:

-

Why Anhydrous Solvent? The maleimide functional group is susceptible to hydrolysis (ring-opening) in the presence of water, which deactivates it for thiol conjugation. Using anhydrous solvents and minimizing exposure to air are critical for maintaining reagent integrity.[7]

-

Why Vortex/Sonicate? These methods provide the necessary energy to overcome the lattice energy of the crystalline solid, breaking intermolecular bonds and allowing solvent molecules to surround and solvate the individual reagent molecules.

-

Why Prepare Fresh? Even in anhydrous aprotic solvents, slow degradation of reactive moieties can occur. Preparing stock solutions immediately before use ensures maximum reactivity and experimental reproducibility, a cornerstone of trustworthy scientific practice.[6]

Conclusion

Both DMSO and DMF are highly capable solvents for 1-(6-azidohexyl)-1H-pyrrole-2,5-dione, with general protocols suggesting solubility of at least 10 mM is readily achievable. While specific quantitative solubility data is not broadly published, the provided experimental workflow allows researchers to determine this value with high confidence under their specific laboratory conditions. The choice between DMSO and DMF should be guided by the specific requirements of the experimental workflow, including solvent removal needs and handling considerations. For all applications, the use of anhydrous solvent and the preparation of fresh solutions are paramount to ensuring the success of subsequent bioconjugation reactions.

References

- Benchchem. (n.d.). The Ascendancy of Maleimide Chemistry in Bioconjugation: A Comparative Guide.

- Synblock. (n.d.). 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione.

- ChemicalBook. (n.d.). 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione CAS 1010386-65-8.

- Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.

- BioActs. (2024, August 7). Maleimide Conjugation Protocol for Thiol Dyes.

- Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3).

- PubChem. (n.d.). 1-(6-aminohexyl)-1H-pyrrole-2,5-dione.

- PMC. (n.d.). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility.

- Lumiprobe. (n.d.). Maleimide Labeling of Proteins and Other Thiolated Biomolecules.

- Abbexa. (n.d.). Bioconjugation application notes.

- NIST. (n.d.). 1H-Pyrrole-2,5-dione.

- Single Use Support. (2023, April 26). Bioconjugates: Examples & Applications.

- Semantic Scholar. (2015, February 16). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation.

- TCI AMERICA. (n.d.). Bioconjugation Reagents.

Sources

- 1. Bioconjugation application notes [bionordika.fi]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CAS 1010386-65-8 | 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione - Synblock [synblock.com]

- 4. 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione CAS#: 1010386-65-8 [m.chemicalbook.com]

- 5. cn.lumiprobe.com [cn.lumiprobe.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 8. bioacts.com [bioacts.com]

- 9. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Action Crosslinker: A Technical Guide to 6-Azidohexyl Maleimide

Introduction: Bridging Two Worlds of Bioconjugation

In the intricate landscape of modern drug development and proteomics, the ability to selectively and stably link different molecular entities is paramount. Heterobifunctional crosslinkers are the molecular architects of these constructs, enabling the precise conjugation of proteins, peptides, nucleic acids, and small molecule drugs. Among these, 6-azidohexyl maleimide has emerged as a particularly versatile and powerful tool, offering two distinct and highly specific reactive handles. This guide provides an in-depth exploration of the core properties, synthesis, and application of 6-azidohexyl maleimide, tailored for researchers and scientists in the field of bioconjugation and therapeutic development.

This molecule uniquely combines the thiol-reactive maleimide group with the bioorthogonal azide moiety. This dual functionality allows for a two-step, controlled conjugation strategy, making it an invaluable reagent for creating complex biomolecular architectures such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanomaterials.

Core Physicochemical Properties

The foundational characteristics of 6-azidohexyl maleimide are critical for its effective application in experimental design.

| Property | Value | Source |

| Chemical Name | 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione | [1] |

| Chemical Formula | C₁₀H₁₄N₄O₂ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| CAS Number | 1010386-65-8 | [1] |

The structure consists of a maleimide ring, a six-carbon (hexyl) aliphatic spacer, and a terminal azide group. The hexyl spacer provides adequate distance to minimize steric hindrance between the conjugated molecules.

Chemical structure of 6-azidohexyl maleimide.

Synthesis and Characterization

The synthesis of 6-azidohexyl maleimide is typically achieved through a multi-step process that leverages well-established organic chemistry principles.

A General Synthetic Pathway

A common approach involves the reaction of maleic anhydride with a primary amine, followed by dehydration to form the maleimide ring.[2]

General synthetic workflow for 6-azidohexyl maleimide.

Step-by-Step Methodology:

-

Synthesis of 6-azido-1-hexanol: 6-bromo-1-hexanol is reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to yield 6-azido-1-hexanol.

-

Formation of the Maleamic Acid Intermediate: 6-azido-1-hexanol is then reacted with maleic anhydride. The primary alcohol is first converted to a primary amine, which then reacts with the anhydride to open the ring and form a maleamic acid intermediate.

-

Cyclization to the Maleimide: The maleamic acid is cyclized to the maleimide by heating in the presence of a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate.

Purification is typically performed using column chromatography, and characterization is confirmed by NMR spectroscopy and mass spectrometry to ensure the final product's identity and purity.

The Chemistry of Conjugation: A Tale of Two Ends

The utility of 6-azidohexyl maleimide lies in the orthogonal reactivity of its two functional groups. This allows for sequential or one-pot, two-step conjugations with a high degree of control.

The Maleimide End: Thiol-Specific Michael Addition

The maleimide group is a highly efficient Michael acceptor, reacting specifically with nucleophilic thiol (sulfhydryl) groups, most commonly found in cysteine residues of proteins and peptides.[1][3]

-

Mechanism: The reaction is a Michael addition, where the thiolate anion attacks one of the vinyl carbons of the maleimide ring, forming a stable thioether bond.[3]

-

Optimal Reaction Conditions: This reaction is most efficient and specific at a pH range of 6.5 to 7.5.[1] At pH values above 7.5, the maleimide can also react with primary amines (e.g., lysine residues), leading to a loss of specificity.[1]

-

Causality: The pKa of a typical cysteine thiol is around 8.3. At a pH of 6.5-7.5, a sufficient concentration of the more nucleophilic thiolate anion is present to react with the maleimide, while primary amines (pKa ~10.5) remain largely protonated and thus less reactive.

The Azide End: Bioorthogonal Click Chemistry

The azide group is largely unreactive towards the functional groups typically found in biological systems, making it a bioorthogonal handle. Its primary reactivity is with alkyne-containing molecules through "click chemistry".

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used click reaction that forms a stable 1,2,3-triazole linkage.[4] The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper may be cytotoxic or interfere with the system, a copper-free version of click chemistry can be employed. This involves the use of strained cyclooctynes (e.g., DBCO, BCN), which react readily with azides without the need for a catalyst.[5]

Experimental Protocols and Workflows

The dual reactivity of 6-azidohexyl maleimide enables a powerful two-step conjugation workflow, which is particularly useful in the construction of antibody-drug conjugates (ADCs).

Workflow for creating an Antibody-Drug Conjugate (ADC).

Protocol: Two-Step Conjugation for ADC Synthesis

Step 1: Antibody Modification with 6-Azidohexyl Maleimide

-

Antibody Preparation: If necessary, reduce the interchain disulfide bonds of a monoclonal antibody (mAb) using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose free cysteine thiols. Purify the reduced antibody using a desalting column to remove the reducing agent.

-

Conjugation Reaction: Immediately react the thiol-containing antibody with a 5- to 20-fold molar excess of 6-azidohexyl maleimide (dissolved in a water-miscible organic solvent like DMSO). Perform the reaction in a phosphate-buffered saline (PBS) buffer at pH 7.0-7.2 for 1-2 hours at room temperature.

-

Purification: Remove excess, unreacted 6-azidohexyl maleimide using a desalting column or size-exclusion chromatography (SEC). The result is an azide-functionalized antibody.

Step 2: Conjugation of the Drug via Click Chemistry

-

Prepare Reagents: Dissolve the alkyne-modified cytotoxic drug in a suitable solvent. For CuAAC, prepare a fresh solution of copper(II) sulfate, a copper-coordinating ligand (e.g., TBTA), and sodium ascorbate.

-

Click Reaction: Add the alkyne-modified drug to the azide-functionalized antibody. For CuAAC, add the copper catalyst solution. For SPAAC, simply mix the two components. Allow the reaction to proceed for 1-12 hours at room temperature.

-

Final Purification: Purify the final ADC conjugate to remove unreacted drug and catalyst components using SEC or another appropriate chromatography method.

Applications in Research and Drug Development

The unique properties of 6-azidohexyl maleimide make it a valuable reagent in a variety of applications:

-

Antibody-Drug Conjugates (ADCs): As detailed above, it is a key component in the site-specific conjugation of cytotoxic drugs to antibodies, leading to more homogenous and potentially more effective cancer therapeutics.

-

PEGylation: The azide handle can be used to attach polyethylene glycol (PEG) chains to proteins, a process known as PEGylation, which can improve the pharmacokinetic properties of therapeutic proteins.

-

Surface Immobilization: Proteins can be first reacted with 6-azidohexyl maleimide and then immobilized onto alkyne-functionalized surfaces for applications in biosensors and diagnostic arrays.

-

Fluorescent Labeling: The azide group allows for the attachment of fluorescent probes containing an alkyne group, enabling the tracking and visualization of proteins in complex biological systems.

Conclusion: A Versatile Tool for Precision Bioconjugation

6-Azidohexyl maleimide stands out as a highly effective heterobifunctional crosslinker due to the robust and orthogonal nature of its reactive groups. The ability to perform selective thiol conjugation followed by bioorthogonal click chemistry provides researchers with a high degree of control over the creation of complex bioconjugates. This precision is critical in the development of next-generation therapeutics and advanced diagnostic tools. As the demand for more sophisticated and targeted biological constructs grows, the importance and application of versatile crosslinkers like 6-azidohexyl maleimide will undoubtedly continue to expand.

References

-

Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry. Available at: [Link]

-

A Recent Concept of Importance: Click Chemistry. IntechOpen. Available at: [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

-

Click Chemistry (Azide / alkyne reaction). Interchim. Available at: [Link]

-

Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. PMC. Available at: [Link]

-

Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. PMC. Available at: [Link]

- Method for producing maleimides. Google Patents.

Sources

- 1. CAS 1010386-65-8 | 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione - Synblock [synblock.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-(马来酰亚胺基)己酸琥珀酰亚胺酯 ≥98%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-(6-aminohexyl)-1H-pyrrole-2,5-dione | C10H16N2O2 | CID 23054403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

The Hydrophobic Bridge: Mastering Alkyl Spacers in Bioconjugation

Executive Summary

In the precise architecture of bioconjugation, the linker is not merely a passive tether; it is a functional component that dictates the pharmacokinetics, stability, and efficacy of the final construct. While polyethylene glycol (PEG) has dominated the field due to its solubility profile, hydrophobic alkyl spacers (-(CH₂)ₙ-) remain a critical tool for specific applications requiring defined spatial separation, membrane permeability, and cost-effective synthesis.

This guide dissects the physicochemical properties of alkyl spacers, providing a decision framework for their inclusion in Antibody-Drug Conjugates (ADCs), PROTACs, and surface chemistry (SAMs).

Part 1: The Physicochemical Landscape

The Methylene Unit and the "Hydrophobicity Paradox"

The fundamental unit of the alkyl spacer is the methylene group (-CH₂-). Unlike hydrophilic linkers that recruit water molecules to form a hydration shell (increasing hydrodynamic radius), alkyl spacers collapse to minimize solvent exposure in aqueous media.

-

The Paradox: This hydrophobicity is a double-edged sword. It promotes cell membrane permeability (beneficial for intracellular targets) but induces aggregation and rapid clearance in systemic circulation (detrimental for ADCs).

-

Entropic Cost: Alkyl chains possess high conformational freedom.[1] Upon binding or conjugation, this freedom is lost (entropic penalty). Short alkyl chains (n < 4) are rigid but sterically hindering; long chains (n > 12) are flexible but prone to hydrophobic collapse ("folding back" onto the protein surface).

The "Odd-Even" Effect

In crystalline structures and Self-Assembled Monolayers (SAMs), alkyl spacers exhibit an "odd-even" effect based on the number of methylene units.

-

Even-numbered chains: Often pack more densely due to the orientation of the terminal functional group allowing for optimal intermolecular Van der Waals forces.

-

Odd-numbered chains: May introduce canted angles that disrupt packing density, useful when steric access to the terminal group is required.

Part 2: Strategic Selection – Alkyl vs. PEG

Do not default to PEG. Use the following matrix to determine if an alkyl spacer is superior for your specific application.

Table 1: Comparative Decision Matrix

| Feature | Hydrophobic Alkyl Spacer (-(CH₂)ₙ-) | Hydrophilic PEG Spacer (-(CH₂CH₂O)ₙ-) |

| Solubility | Low (Requires organic co-solvent) | High (Water soluble) |

| Immunogenicity | Low (Generally inert) | Moderate (Anti-PEG antibodies observed) |

| Membrane Crossing | High (Lipophilic nature aids passive transport) | Low (Requires active transport or internalization) |

| Aggregation Risk | High (Hydrophobic interaction driven) | Low (Steric repulsion) |

| Atom Economy | High (Smallest footprint per Å of length) | Lower (Oxygen atoms add mass without length) |

| Cost | Low | High (Monodisperse PEG is expensive) |

Visualization: Linker Selection Decision Tree

Figure 1: Decision logic for selecting between Alkyl and PEG spacers based on the biological environment and application constraints.

Part 3: Critical Applications

PROTACs: The "Goldilocks" Zone

In Proteolysis Targeting Chimeras (PROTACs), the linker connects a target protein ligand to an E3 ligase ligand.[2] The alkyl spacer length is the primary variable for optimization.

-

Mechanism: The linker must be long enough to allow the two proteins to come together (ternary complex) but short enough to prevent "unproductive" flexibility where the proteins do not interact.

-

Optimization: Research indicates an optimal alkyl chain length often falls between 12 and 16 atoms . Chains shorter than C12 may cause steric clashes; chains longer than C20 introduce excessive entropy, reducing the probability of complex formation [1, 3].

Antibody-Drug Conjugates (ADCs): The Hydrophobic Masking Challenge

Using alkyl spacers in ADCs is risky. Highly hydrophobic payloads (like PBD dimers) linked via alkyl chains can cause the antibody to aggregate or be rapidly cleared by the liver (MDR mechanism) [4, 5].

-

When to use Alkyls in ADCs: Use short alkyl spacers (C2-C6) only as immediate connectors to a cleavable trigger (e.g., Val-Cit), where the bulk of the solubility is managed by the antibody or a solubilizing "mask" (like polysarcosine or PEG side chains).

Surface Chemistry: Self-Assembled Monolayers (SAMs)

Alkyl thiols are the gold standard for creating ordered surfaces on gold substrates.[1]

-

Mechanism: The sulfur atom binds to gold (Au-S), while the alkyl chains align via Van der Waals forces, creating a semi-crystalline, hydrophobic surface. This is essential for biosensors where a defined distance from the conductive surface is required [6, 7].

Part 4: Experimental Protocol

Workflow: NHS-Ester/Maleimide Conjugation with Hydrophobic Spacers

Objective: Conjugate a hydrophobic alkyl-linker payload to a protein cysteine residue without precipitating the protein.

Reagents:

-

Protein (e.g., Antibody, BSA) in PBS (pH 7.2).

-

Alkyl-Linker Payload (e.g., Maleimide-(CH₂)₆-Drug).

-

Anhydrous DMSO or DMF.

-

Desalting Column (Sephadex G-25 or Zeba Spin).

Step-by-Step Methodology:

-

Solubility Check (Critical): Dissolve the hydrophobic alkyl-linker payload in 100% anhydrous DMSO/DMF . Do not attempt to dissolve directly in buffer; it will aggregate.

-

Target Concentration: 10 mM stock.

-

-

Protein Preparation: Adjust protein concentration to 1–5 mg/mL. Ensure the buffer contains no amines (if using NHS) or reducing agents (if using Maleimide, unless reduction is part of the step).

-

The "Dropwise" Addition:

-

While gently vortexing the protein solution, add the DMSO-Linker stock dropwise.

-

Rule of Thumb: Keep the final organic solvent concentration < 10% (v/v) . Exceeding this often causes protein denaturation.

-

Example: To 900 µL protein, add maximum 100 µL DMSO-Linker.

-

-

Incubation: Incubate for 1–2 hours at Room Temperature or 4°C overnight. Do not agitate vigorously; gentle rocking is preferred to prevent shearing/foaming.

-

Purification (Self-Validation Step):

-

Pass the reaction mixture through a desalting column equilibrated with PBS.

-

Validation: The hydrophobic linker will likely precipitate if not conjugated. A clear eluate indicates successful conjugation or successful removal of excess linker.

-

Quantification: Use UV-Vis (A280 for protein, specific lambda for payload) to calculate the Drug-to-Antibody Ratio (DAR).

-

Visualization: Conjugation Workflow

Figure 2: Step-by-step workflow for conjugating hydrophobic alkyl linkers, emphasizing the control of organic solvent concentration.

References

-

Impact of linker length on the activity of PROTACs. Journal of the American Chemical Society. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]

-

Effect of PROTAC linker length and conjugation site. ResearchGate (Review). [Link]

-

Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nature Biotechnology. [Link][3]

-

The role of hydrophilic linkers in next-generation antibody-drug conjugates. Journal of Controlled Release. [Link][4]

-

Formation and removal of alkylthiolate self-assembled monolayers on gold in aqueous solutions. Caltech Authors. [Link]

Sources

Mechanistic & Kinetic Architecture of Bioconjugation

This guide serves as a technical deep-dive into the mechanistic underpinnings, kinetic profiles, and experimental execution of Maleimide-Thiol and Azide-Alkyne conjugations. It is designed for researchers requiring high-fidelity control over bioconjugation workflows.[1]

The Michael Addition Paradigm: Maleimide-Thiol[2][3][4]

The reaction between a maleimide and a thiol is a nucleophilic Michael addition .[2] While often treated as a simple "click" reaction, its reversibility and pH-dependence introduce complexities critical for drug development, particularly in Antibody-Drug Conjugates (ADCs).

Mechanism of Action

The driving force is the nucleophilic attack of the thiolate anion (

-

Deprotonation: The thiol (

) must deprotonate to the thiolate. -

Nucleophilic Attack: The thiolate attacks the

-carbon of the maleimide. -

Enolate Intermediate: The negative charge is delocalized onto the carbonyl oxygen.

-

Protonation: The enolate picks up a proton to form the neutral thiosuccinimide adduct.

The Stability Paradox: Retro-Michael & Hydrolysis

The thiosuccinimide ring is not pharmacologically inert. It exists in equilibrium with the free maleimide and thiol. In plasma, albumin (HSA) acts as a "thiol sink," driving the Retro-Michael reaction and transferring the payload to albumin (off-target toxicity).

-

Stabilization Strategy: Deliberate hydrolysis of the succinimide ring (using mild base or specific linker chemistry) opens the ring to a succinamic acid, rendering the linkage irreversible and stable.

Visualization: Maleimide Reaction Coordinate

Figure 1: The bifurcated fate of maleimide conjugates. Stability is achieved only after ring hydrolysis.

The Click Chemistry Revolution: Azide-Alkyne

This chemistry relies on the 1,3-dipolar cycloaddition.[4] It is divided into two distinct classes based on the activation energy barrier.

A. CuAAC (Copper-Catalyzed)[5][6][7]

-

Mechanism: Not a concerted reaction. It proceeds via a stepwise catalytic cycle involving a Copper(I)-Acetylide intermediate.[4]

-

Key Feature: The copper lowers the activation barrier by ~11 kcal/mol, accelerating the rate by

compared to the thermal reaction. -

Limitation: Cu(I) generates Reactive Oxygen Species (ROS), which can degrade proteins and DNA.

B. SPAAC (Strain-Promoted)[8][9][10]

-

Mechanism: Concerted cycloaddition. The activation energy is lowered by the ring strain (~18 kcal/mol) of the cyclooctyne (e.g., DBCO, BCN).

-

Key Feature: Bioorthogonal and metal-free.[5]

-

Limitation: Slower kinetics and bulky hydrophobic handles that may alter pharmacokinetics.[6]

Visualization: CuAAC Catalytic Cycle

Figure 2: The stepwise catalytic cycle of CuAAC. Note the requirement for Cu(I) coordination to both reactants.

Comparative Analysis: Metrics & Selection

The choice between Maleimide and Click chemistry is a trade-off between kinetics and stability .

Head-to-Head Performance Matrix

| Feature | Maleimide-Thiol | CuAAC (Click) | SPAAC (Click) |

| Reaction Rate ( | |||

| Selectivity | High (Cysteine specific) | Absolute (Bioorthogonal) | Absolute (Bioorthogonal) |

| Linkage Stability | Moderate (Retro-Michael risk) | High (Triazole is inert) | High (Triazole is inert) |

| Optimal pH | 6.5 – 7.5 | 4.0 – 12.0 | Physiological |

| Reversibility | Yes (unless hydrolyzed) | No | No |

| Byproducts | None (Atom economical) | ROS (from Cu) | None |

Validated Experimental Protocols

Protocol A: Site-Specific Maleimide Conjugation to Protein

Objective: Labeling a cysteine-engineered antibody (ThioMab) with a maleimide-fluorophore.

-

Reduction (Critical):

-

Buffer Exchange:

-

Remove excess TCEP using a Zeba Spin Column (7K MWCO) equilibrated with Degassing Buffer.

-

Validation: Verify free thiol concentration using Ellman’s Reagent (DTNB) at 412 nm (

).

-

-

Conjugation:

-

Add Maleimide-Dye (dissolved in anhydrous DMSO) to protein at 3-5 molar excess relative to free thiols.

-

Keep DMSO < 10% v/v.

-

Incubate 1 hour at RT or 4°C overnight.

-

Why: pH must be kept < 7.5 to prevent amine reactivity and hydrolysis.[1]

-

-

Quenching:

-

Add N-Acetylcysteine (20 eq) to scavenge unreacted maleimide.

-

-

QC:

-

Analyze via HIC-HPLC (Hydrophobic Interaction Chromatography) to determine Drug-to-Antibody Ratio (DAR).

-

Protocol B: Biocompatible SPAAC Labeling

Objective: Labeling Cell-Surface Azides with DBCO-Peptide.

-

Preparation:

-

Metabolic labeling: Incubate cells with

(50

-

-

Labeling:

-

Wash cells 2x with PBS + 1% BSA.

-

Add DBCO-Peptide (10-50

M) in PBS. -

Incubate 30-60 mins at 37°C (or 4°C to stop internalization).

-

Note: No catalyst required.

-

-

Validation:

-

Flow Cytometry: Measure Mean Fluorescence Intensity (MFI).

-

Control: Use cells treated with vehicle (DMSO) instead of sugar to define background.

-

Troubleshooting & Expert Insights

The "Thiazine" Trap (N-Terminal Cysteines)

If conjugating to an N-terminal cysteine, the thiosuccinimide can undergo an intramolecular cyclization to form a six-membered thiazine ring.

-

Impact: This rearranges the conjugation site and can alter peptide activity.

-

Solution: Perform conjugation at pH 6.0 or acetylate the N-terminus if possible.

Preventing Cu-Toxicity in CuAAC

When using Copper-Catalyzed Click on proteins, Cu(I) acts as a radical generator.

-

The Fix: Use THPTA or BTTAA ligands. These chelate Cu(I), accelerating the reaction while shielding the metal from generating ROS.

-

Ratio: Maintain Cu : Ligand ratio at 1:5.

References

-

Nair, D. P., et al. (2014).[9] "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials. Link

-

Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry. Link

-

Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link

-

Agard, N. J., et al. (2004). "A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society.[6] Link

-

Thermo Fisher Scientific. "Thiol-Reactive Probe Labeling Protocol." User Guide. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 8. bioacts.com [bioacts.com]

- 9. vectorlabs.com [vectorlabs.com]

Methodological & Application

Two-step bioconjugation using thiol-maleimide and click chemistry

Application Note: Sequential Bioconjugation via Thiol-Maleimide and SPAAC Click Chemistry

Abstract

This guide details a robust, two-step protocol for synthesizing well-defined bioconjugates—such as Antibody-Drug Conjugates (ADCs) or protein-oligonucleotide chimeras. The strategy utilizes a heterobifunctional linker carrying a maleimide group (for site-specific cysteine attachment) and a bioorthogonal handle (specifically DBCO for Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC). This modular approach circumvents the steric hindrance and cross-reactivity often seen in direct conjugation, ensuring high purity and structural integrity of the biological scaffold.

Strategic Overview: Why Two Steps?

Direct conjugation often fails when coupling two macromolecules or hydrophobic payloads due to aggregation or solvent incompatibility. By splitting the process, we achieve:

-

Control: Site-specific attachment to reduced cysteines (interchain or engineered).[]

-

Bioorthogonality: The second step (Click) occurs without catalyst toxicity (Copper-free) and is inert to native biological functional groups.

-

Solubility Management: The linker (often PEGylated) acts as a spacer, improving the solubility of hydrophobic payloads.

Comparative Analysis of Click Chemistries

| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | IEDDA (Tetrazine-TCO) |

| Reaction Speed ( | Fast ( | Moderate ( | Very Fast ( |

| Catalyst Required | Yes (Cu(I)) | No | No |

| Biocompatibility | Low (Cu toxicity/oxidation) | High | High |

| Steric Bulk | Low (Small handles) | High (DBCO/BCN are bulky) | Moderate |

| Primary Use Case | Small molecules, robust surfaces | Proteins, Live Cells, ADCs | Rapid labeling, low concentration |

Decision: This protocol focuses on SPAAC (using DBCO/Azide) due to its balance of stability, copper-free safety for biologics, and commercial availability of linkers.

Workflow Visualization

Caption: Sequential workflow from disulfide reduction to final click conjugation. Dashed lines indicate reagent addition.

Phase 1: Thiol-Maleimide Functionalization[3]

Mechanism & Causality

The maleimide group undergoes a Michael addition reaction with free thiols (sulfhydryls).[2]

-

Critical Parameter (pH): The reaction is highly specific at pH 6.5–7.5 .

-

Why? At pH < 6.0, reaction kinetics are sluggish. At pH > 8.0, primary amines (Lysine residues) become deprotonated and compete with thiols, leading to non-specific labeling. Additionally, high pH accelerates maleimide hydrolysis (ring opening), rendering the linker unreactive [1].[2]

-

-

Reagent Choice: TCEP (Tris(2-carboxyethyl)phosphine) is preferred over DTT. TCEP is stable, works at acidic/neutral pH, and importantly, does not contain a thiol group, meaning it does not strictly need to be removed before adding maleimide (though removal is recommended for stoichiometry control).

Protocol 1: Protein Activation

Materials:

-

Target Protein (1–5 mg/mL in PBS, pH 7.2).

-

TCEP-HCl (10 mM stock in water).

-

Linker: Maleimide-PEG4-DBCO (10 mM stock in anhydrous DMSO).

-

Desalting Column (e.g., Zeba Spin or PD-10).

Steps:

-

Reduction: Add 10–20 molar equivalents of TCEP to the protein solution.[3] Incubate for 30–60 minutes at Room Temperature (RT).

-

QC Check: Verify free thiols using Ellman’s Reagent (DTNB) if establishing a new protocol [2].

-

-

Buffer Exchange (Optional but Recommended): While TCEP doesn't react with maleimides, removing it prevents it from reducing the disulfide bonds in the next protein molecule if you are doing batch processing. Use a desalting column equilibrated with Conjugation Buffer (PBS + 5mM EDTA, pH 7.0).

-

Note: EDTA prevents metal-catalyzed oxidation of thiols back to disulfides.

-

-

Linker Addition: Immediately add 10–20 molar equivalents of Maleimide-PEG4-DBCO to the reduced protein.

-

Why Immediate? Free thiols oxidize rapidly in air.

-

-

Incubation: Incubate for 2 hours at RT or overnight at 4°C.

-

Purification 1 (CRITICAL): Remove excess unreacted linker using a desalting column or dialysis.

-

Failure Mode: If you skip this, the excess free linker (containing DBCO) will react with your Azide-Payload in the next step, wasting expensive payload and creating small-molecule contaminants that are hard to remove later.

-

Phase 2: The Click Reaction (SPAAC)

Mechanism & Causality

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes the ring strain of the cyclooctyne (DBCO) to lower the activation energy, allowing reaction with azides without copper catalysis.[4][5]

-

Kinetics: The rate constant is lower than maleimide (

). Therefore, higher concentrations and longer times are required compared to Step 1. -

Solvent: DBCO is hydrophobic. Ensure the payload is dissolved in a compatible organic solvent (DMSO/DMF) and that the final organic content in the buffer does not precipitate the protein (usually <10-20% v/v).

Protocol 2: Payload Conjugation

Materials:

-

Protein-Linker-DBCO (from Phase 1).

-

Payload: Azide-Fluorophore or Azide-Drug (10 mM in DMSO).

Steps:

-

Concentration: Ensure Protein-Linker-DBCO is at >1 mg/mL.[6] Click chemistry follows second-order kinetics; dilute solutions react very slowly.

-

Reaction: Add 5–10 molar equivalents of Azide-Payload to the protein solution.

-

Incubation: Incubate overnight at 4°C or 4–6 hours at RT. Protect from light if using fluorophores.[3][7]

-

Final Purification: Remove excess payload using Size Exclusion Chromatography (SEC) or extensive dialysis.

-

Validation: For ADCs, hydrophobic interaction chromatography (HIC) is often used to determine the Drug-Antibody Ratio (DAR).

-

Troubleshooting & Logic Flow

Caption: Decision tree for diagnosing low yield in the functionalization step.

Quality Control (QC) Standards

Every batch must be validated. A "self-validating" system includes:

-

UV-Vis Absorbance:

-

DBCO has a specific absorbance at 309 nm (

). -

Calculate the Linker-to-Protein Ratio before adding the payload.

-

-

SDS-PAGE:

-

The final conjugate should show a molecular weight shift corresponding to the linker+payload.

-

Note: PEGylated linkers often run "heavy" on gels due to hydration shells.

-

References

- Herman, A., et al. (2014). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard Field Reference).

Sources

- 2. vectorlabs.com [vectorlabs.com]

- 3. resources.tocris.com [resources.tocris.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocols: Dual-Mode Bioconjugation Using the Heterobifunctional Linker 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione in Copper-Free Click Chemistry

Abstract: This technical guide provides a comprehensive overview of the principles and applications of the heterobifunctional linker, 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione. This reagent uniquely combines two powerful bioorthogonal chemistries: the thiol-reactive maleimide group and the azide group for copper-free click chemistry. We will explore the underlying mechanisms of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and thiol-maleimide Michael addition. Detailed, field-proven protocols for the sequential labeling of proteins are provided, aimed at researchers, chemists, and drug development professionals engaged in creating sophisticated bioconjugates, from antibody-drug conjugates (ADCs) to advanced molecular probes.

Foundational Principles: A Tale of Two Chemistries

The elegance of 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione lies in its dual-ended reactivity, enabling the precise, covalent linkage of two different molecular entities under mild, biocompatible conditions. This is achieved by leveraging two distinct and highly selective chemical reactions.

The Azide Handle: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)